MK-0359 - 346629-30-9

MK-0359

Catalog Number: EVT-276023
CAS Number: 346629-30-9
Molecular Formula: C31H29N3O5S2
Molecular Weight: 587.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK-0359, also known as L454560, is a selective and potent oral PDE4 inhibitor for the treatment of chronic asthma. Over a 14-day treatment period, the oral PDE4 inhibitor MK-0359 improved lower airway function, symptoms and rescue medication use in chronic asthma, although at the expense of gastrointestinal adverse experiences.
Source and Classification

MK-0359 is synthesized as part of research efforts to develop effective treatments for airway inflammatory diseases. It belongs to the class of benzamide derivatives and functions by inhibiting the enzyme phosphodiesterase 4, which plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP) within cells. By inhibiting this enzyme, MK-0359 increases intracellular levels of cAMP, leading to reduced inflammation and improved bronchial function.

Synthesis Analysis

The synthesis of MK-0359 involves a series of chemical reactions that optimize yield and purity. Although specific synthetic pathways for MK-0359 are not extensively detailed in available literature, general methods for synthesizing phosphodiesterase inhibitors often include:

  1. Formation of Key Intermediates: Initial steps typically involve the formation of key intermediates through reactions such as acylation or alkylation.
  2. Cyclization Reactions: Cyclization may be employed to form the core structure necessary for biological activity.
  3. Purification: Techniques such as recrystallization or chromatography are commonly used to purify the final product.

Technical Parameters

  • Reagents: Typical reagents might include amines, acyl chlorides, and solvents like dimethyl sulfoxide or dichloromethane.
  • Conditions: Reactions are often conducted under controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
Molecular Structure Analysis

MK-0359 has a complex molecular structure characterized by its unique arrangement of atoms that contributes to its biological activity. The molecular formula is C17H21N5O3C_{17}H_{21}N_{5}O_{3}, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Structural Features

  • Functional Groups: The presence of multiple functional groups, including amines and carbonyls, is critical for its interaction with phosphodiesterase enzymes.
  • Stereochemistry: The stereochemical configuration can significantly impact its efficacy and selectivity as an inhibitor.
Chemical Reactions Analysis

MK-0359 undergoes several key chemical reactions that are essential for its activity:

  1. Enzymatic Hydrolysis: This reaction occurs when MK-0359 interacts with water in the presence of phosphodiesterase enzymes, leading to the formation of inactive metabolites.
  2. Binding Interactions: The compound's effectiveness relies on its ability to bind to the active site of phosphodiesterase 4, inhibiting its function.

Relevant Technical Details

  • Kinetics: The inhibition kinetics can be characterized by parameters such as KiK_i (inhibition constant) which indicates the potency of MK-0359 as an inhibitor.
  • Selectivity: Studies often measure selectivity against other phosphodiesterase isoforms to determine potential side effects.
Mechanism of Action

The mechanism by which MK-0359 exerts its effects involves several steps:

Data and Analyses

Research has shown that MK-0359 significantly improves forced expiratory volume in one second (FEV1) in clinical trials, indicating its effectiveness in enhancing lung function .

Physical and Chemical Properties Analysis

MK-0359 exhibits several physical and chemical properties relevant for its application:

  1. Solubility: The compound's solubility in various solvents affects its formulation for therapeutic use.
  2. Stability: Stability under physiological conditions is crucial for ensuring efficacy when administered.

Relevant Data

  • Melting Point: Specific melting points can indicate purity levels and stability.
  • pH Stability Range: Understanding how MK-0359 behaves across different pH levels can inform formulation strategies.
Applications

MK-0359 holds promise in various scientific applications, particularly in pharmacology:

  1. Respiratory Diseases: It is primarily studied for treating asthma and chronic obstructive pulmonary disease due to its anti-inflammatory properties.
  2. Research Tool: As a phosphodiesterase inhibitor, it serves as a valuable tool in research settings to explore cAMP signaling pathways.
Introduction to PDE4 Inhibition and MK-0359

Historical Context of PDE4 Inhibitors in Therapeutic Research

Phosphodiesterase-4 (PDE4) enzymes represent a critical therapeutic target due to their exclusive specificity for hydrolyzing cyclic adenosine monophosphate (cAMP), a secondary messenger regulating inflammatory pathways. The historical development of PDE4 inhibitors spans several decades, beginning with rolipram in the early 1990s as a prototypic antidepressant candidate. Despite its potent anti-inflammatory properties, rolipram's clinical utility was severely limited by mechanism-driven adverse effects (particularly emesis and nausea), resulting from non-selective inhibition across PDE4 subtypes (PDE4A-D) [3] [4]. This narrow therapeutic index spurred intensive research into isoform-selective inhibitors, culminating in the FDA approval of roflumilast (2010/2011) for severe COPD and asthma. Roflumilast demonstrated that subtype selectivity (particularly PDE4B preference) could partially dissociate efficacy from toxicity, though gastrointestinal side effects persisted at therapeutic doses [3] [7]. Subsequent innovations focused on inhaled PDE4 inhibitors (e.g., ensifentrine) to minimize systemic exposure and dual PDE3/PDE4 inhibitors to synergize bronchodilation with anti-inflammatory effects. These developments established PDE4 inhibition as a validated strategy for respiratory and inflammatory diseases, albeit with ongoing challenges in optimizing selectivity and delivery [3] [7].

Table 1: Evolution of Key PDE4 Inhibitors in Clinical Development

CompoundKey FeatureTherapeutic ApplicationDevelopment Milestone
RolipramFirst-generation, pan-PDE4 inhibitorDepression (abandoned)1990s (preclinical prototype)
CilomilastPDE4D-selective inhibitorCOPD (Phase III, discontinued)Early 2000s
RoflumilastPDE4B-preferential, oralCOPD/Asthma (Approved)FDA Approval: 2010/2011
ApremilastPDE4-targeted, oralPsoriatic Arthritis (Approved)FDA Approval: 2014
EnsifentrineDual PDE3/4, inhaledCOPD (Phase III)Current development
MK-0359Oral, competitive, apo/holo bindingAsthma, COPD (Phase II)Early 2000s

Discovery and Rationale for MK-0359 Development

MK-0359 (developmental code L-454560) emerged in the early 2000s as a synthetic, orally bioavailable PDE4 inhibitor designed to balance potency with improved tolerability. Its chemical structure comprises a quinoline core substituted with methylsulfonylphenyl and methyl-oxadiazole groups, yielding the molecular formula C~31~H~29~N~3~O~5~S~2~ (molecular weight: 587.71 g/mol) [2] [5] [9]. The besylate salt form (MK-0359 besylate; CAS: 346630-09-9) enhanced solubility for oral delivery. Mechanistically, MK-0359 exhibited sub-nanomolar inhibitory activity against PDE4A (IC~50~ = 1.6 nM), PDE4B (IC~50~ = 0.5 nM), and PDE4D (IC~50~ = 1.2 nM), while showing negligible activity against other PDE families (>1,000-fold selectivity) [2] [5]. A distinctive feature was its ability to bind both the apo (Mg²⁺-free) and holo (Mg²⁺-bound) states of PDE4, enabling comprehensive enzyme suppression across varying cellular conditions [5] [9].

The therapeutic rationale centered on its downstream immunomodulatory effects:

  • TNF-α suppression: MK-0359 inhibited LPS-induced TNF-α release in human whole blood (IC~50~ = 161 nM), mirroring roflumilast’s potency [2].
  • Th1 cytokine modulation: It significantly reduced IFNγ production at therapeutic concentrations while sparing IL-13, suggesting a favorable profile for Th1-driven pathologies like asthma and COPD [2].
  • Clinical validation: Phase II trials confirmed efficacy in chronic asthma, positioning it as a candidate for COPD and rheumatoid arthritis (entering Phase II for both by 2002) [10].

Table 2: Physicochemical and Biochemical Profile of MK-0359

PropertyValueMethod/Reference
Molecular FormulaC~31~H~29~N~3~O~5~S~2~ [5] [9]
Molecular Weight587.71 g/mol [5] [9]
CAS Registry (Free base)346629-30-9 [9] [10]
InChIKeyYYGZHVJDHMMABU-OGLMXYFKSA-N [5] [9]
XLogP6.09 [5]
PDE4B IC₅₀0.5 nM [2] [5]
Whole Blood TNF-α IC₅₀161 nM [2]

Structural and Functional Classification Within PDE4 Inhibitor Families

MK-0359 belongs to the alkyl-bridged 8-arylquinoline class of PDE4 inhibitors, characterized by an E-configured ethenyl linker connecting a quinoline scaffold to a methyl-oxadiazole group. This topology enables optimal engagement with the PDE4 catalytic pocket:

  • The sulfonyl groups at C4' and C4" positions form hydrogen bonds with conserved water molecules in the PDE4 active site, enhancing binding affinity.
  • The methyl-oxadiazole moiety occupies a hydrophobic pocket near the enzyme's Q2 region, contributing to potency against PDE4B [2] [5].
  • The quinoline core and methyl-isopropyl substituents facilitate π-stacking and van der Waals interactions with Phe446 and Ile410 in PDE4B, respectively [5] [9].

Functionally, MK-0359 acts as a competitive, reversible inhibitor, competing directly with cAMP for the catalytic site. Unlike early inhibitors (e.g., rolipram), which preferentially bind the high-affinity rolipram-binding site (HARBS), MK-0359’s binding to both apo and holo states ensures consistent enzyme inhibition irrespective of Mg²⁺ coordination—a key differentiator enhancing its cellular efficacy [5] [9].

Structurally, it aligns with second-generation PDE4 inhibitors through:

  • Increased complexity: A conjugated system (quinoline-oxadiazole-phenylsulfonyl) maximizes complementary interactions with the PDE4 active site.
  • Subtype promiscuity: Balanced inhibition across PDE4A/B/D avoids over-reliance on PDE4D, historically linked to emesis [3].
  • Pharmacophore optimization: The oxadiazole ring replaces labile functionalities (e.g., catechol in early inhibitors), improving metabolic stability [5] [9].

Table 3: Structure-Activity Relationship (SAR) of Key MK-0359 Features

Structural ElementRole in PDE4 InhibitionAnalog Comparison
Quinoline coreScaffold for π-stackingRemoval → 100-fold ↓ potency
E-configured ethenyl linkerOptimal spatial alignmentZ-configuration → inactive
3-Methyl-1,2,4-oxadiazoleHydrophobic pocket occupancyReplacement → loss of PDE4B affinity
4-MethylsulfonylphenylH-bonding with catalytic site watersDesmethyl analog → 10-fold ↑ IC₅₀
Terminal benzenesulfonylSolubility modulationAlteration → ↓ oral bioavailability

Table 4: Standardized Nomenclature for MK-0359

SynonymIdentifier TypeSource
MK-0359Primary codeMerck development
L-454560Alternate code [2] [9]
L-454,560Variant spelling [5]
346629-30-9CAS (free base) [9] [10]
346630-09-9CAS (besylate salt) [2]
Quinoline, 6-(1-methyl-1-(methylsulfonyl)ethyl)-8-(3-((1E)-2-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(4-(methylsulfonyl)phenyl)ethenyl)phenyl)-, benzenesulfonateSystematic name [2]

Properties

CAS Number

346629-30-9

Product Name

MK-0359

IUPAC Name

3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole

Molecular Formula

C31H29N3O5S2

Molecular Weight

587.7 g/mol

InChI

InChI=1S/C31H29N3O5S2/c1-20-33-30(39-34-20)28(22-11-13-26(14-12-22)40(4,35)36)17-21-8-6-9-23(16-21)27-19-25(31(2,3)41(5,37)38)18-24-10-7-15-32-29(24)27/h6-19H,1-5H3/b28-17+

InChI Key

YYGZHVJDHMMABU-OGLMXYFKSA-N

SMILES

CC1=NOC(=N1)C(=CC2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)C5=CC=C(C=C5)S(=O)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

MK0359; MK 0359; MK-0359; L454560; L 454560; L-454560;

Canonical SMILES

CC1=NOC(=N1)C(=CC2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)C5=CC=C(C=C5)S(=O)(=O)C

Isomeric SMILES

CC1=NOC(=N1)/C(=C/C2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)/C5=CC=C(C=C5)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.